molecular formula C13H15N3O2 B3008493 2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one CAS No. 1445325-39-2

2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B3008493
CAS No.: 1445325-39-2
M. Wt: 245.282
InChI Key: ILRZZYPLMWVOHY-UHFFFAOYSA-N
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Description

2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one is an organic compound that features a cyano group, a phenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one typically involves the reaction of cyanoacetamide with aniline and morpholine under specific conditions. One common method involves the following steps:

    Reaction of cyanoacetamide with aniline: This step involves the formation of an intermediate product through the nucleophilic addition of aniline to cyanoacetamide.

    Cyclization with morpholine: The intermediate product is then reacted with morpholine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch processing: Where the reactions are carried out in large reactors with controlled temperature and pressure.

    Continuous flow processing: Where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or nitriles.

    Reduction: Can produce primary or secondary amines.

    Substitution: Can result in the formation of various substituted derivatives.

Scientific Research Applications

2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the morpholine ring can participate in hydrogen bonding and other interactions. These properties make the compound useful in various biochemical pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

    2-[Cyano(phenyl)amino]-1-(piperidin-4-yl)ethan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-[Cyano(phenyl)amino]-1-(pyrrolidin-4-yl)ethan-1-one: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one provides unique properties such as increased solubility and specific reactivity patterns. This makes it distinct from other similar compounds and useful in specialized applications.

Properties

IUPAC Name

(2-morpholin-4-yl-2-oxoethyl)-phenylcyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-11-16(12-4-2-1-3-5-12)10-13(17)15-6-8-18-9-7-15/h1-5H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRZZYPLMWVOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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